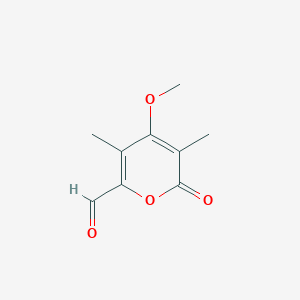
2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo-: is a heterocyclic organic compound that belongs to the pyran family. Pyrans are six-membered oxygen-containing rings, and this particular compound is characterized by the presence of a carboxaldehyde group, methoxy group, and dimethyl substitutions. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methoxy-3,5-dimethyl-2-oxo-hexanal with an appropriate aldehyde under acidic conditions can lead to the formation of the desired pyran ring .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial in scaling up the production process. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrans depending on the nucleophile used.
Applications De Recherche Scientifique
2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of specific pathways. The presence of the methoxy and dimethyl groups can influence its binding affinity and specificity towards different targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-
- 4-Methoxy-6-methyl-2H-pyran-2-one
- (E)-4-Methoxy-6-styryl-2H-pyran-2-one
Uniqueness
2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and dimethyl groups, along with the carboxaldehyde functionality, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
56070-88-3 |
|---|---|
Formule moléculaire |
C9H10O4 |
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
4-methoxy-3,5-dimethyl-6-oxopyran-2-carbaldehyde |
InChI |
InChI=1S/C9H10O4/c1-5-7(4-10)13-9(11)6(2)8(5)12-3/h4H,1-3H3 |
Clé InChI |
SSWIIEOQOQRCLL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=O)C(=C1OC)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


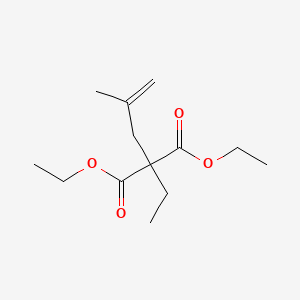

![Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane](/img/structure/B14625617.png)
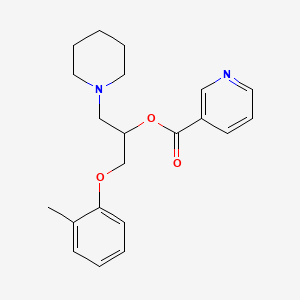
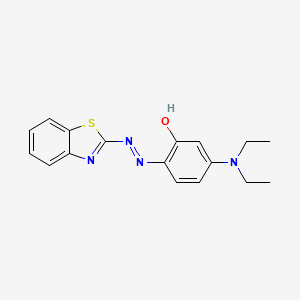
![[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14625633.png)
![[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride](/img/structure/B14625638.png)
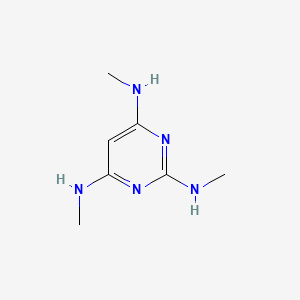
![Benzene, [(heptylthio)methyl]-](/img/structure/B14625657.png)
![Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl-](/img/structure/B14625670.png)
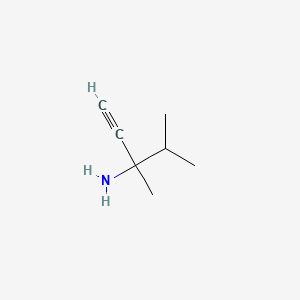
![5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole](/img/structure/B14625680.png)
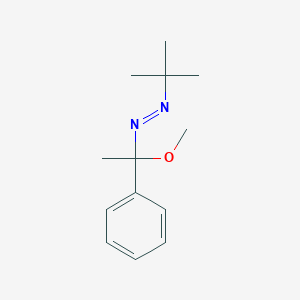
![Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14625696.png)
